molecular formula C10H12ClN B2848783 [2-(4-Chlorophenyl)cyclopropyl]methylamine CAS No. 1226195-39-6

[2-(4-Chlorophenyl)cyclopropyl]methylamine

Cat. No. B2848783
CAS RN: 1226195-39-6
M. Wt: 181.66
InChI Key: DIYMKPLIASICGD-UHFFFAOYSA-N
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Description

“[2-(4-Chlorophenyl)cyclopropyl]methylamine” is a chemical compound with a molecular weight of 181.66 .


Molecular Structure Analysis

The InChI code for “[2-(4-Chlorophenyl)cyclopropyl]methylamine” is 1S/C10H12ClN/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,8,10H,5-6,12H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“[2-(4-Chlorophenyl)cyclopropyl]methylamine” is a solid at room temperature . Its melting point is 170°C .

Scientific Research Applications

  • Preparation in Organic Syntheses [2-(4-Chlorophenyl)cyclopropyl]methylamine has been used in the preparation of Tetrahydroisoquinoline‐3‐ones, a significant compound in organic syntheses. A study highlights the use of Eaton's reagent for cyclization, emphasizing the importance of [2-(4-Chlorophenyl)cyclopropyl]methylamine in creating complex organic structures (Yang et al., 2014).

  • Role in Enaminone Synthesis Research has identified [2-(4-Chlorophenyl)cyclopropyl]methylamine as a precursor in the synthesis of enaminones. These compounds have demonstrated therapeutic potential, highlighting the importance of [2-(4-Chlorophenyl)cyclopropyl]methylamine in medicinal chemistry (Eddington et al., 2000).

  • Photopolymerization Studies This compound has been used in studies related to photopolymerization. A particular study explores its use in creating alkoxyamine with a chromophore group, demonstrating its role in novel applications like photoinitiated polymerization (Guillaneuf et al., 2010).

  • Intermediate in Muscle Relaxant Synthesis It serves as an intermediate in the synthesis of chlormezanone, a muscle relaxant. The optimization of its synthesis process highlights its importance in pharmaceutical manufacturing (Oelschläger et al., 2003).

  • Crystallographic Studies The crystal structure of cyproconazole, which includes [2-(4-Chlorophenyl)cyclopropyl]methylamine, has been analyzed, showing its relevance in structural chemistry and fungicide research (Kang et al., 2015).

properties

IUPAC Name

[2-(4-chlorophenyl)cyclopropyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,8,10H,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYMKPLIASICGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=C(C=C2)Cl)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Chlorophenyl)cyclopropyl]methylamine

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